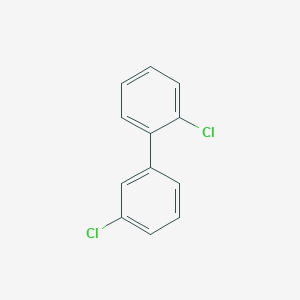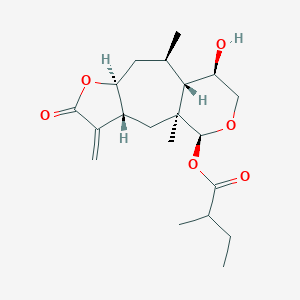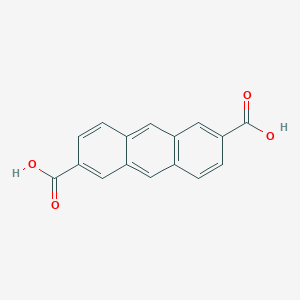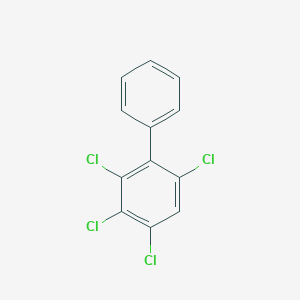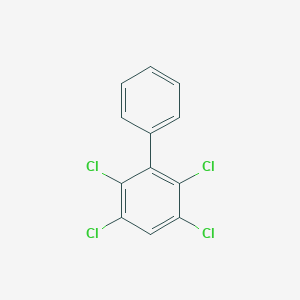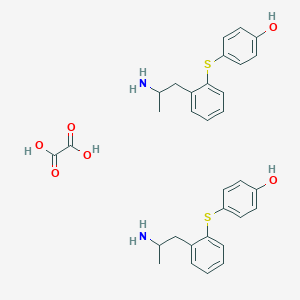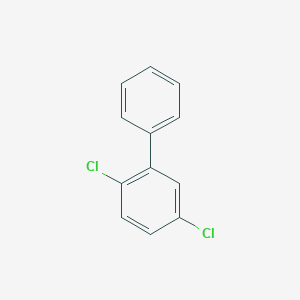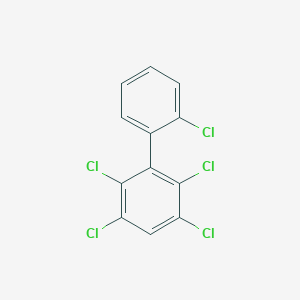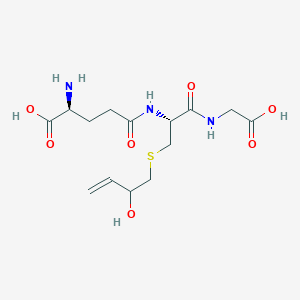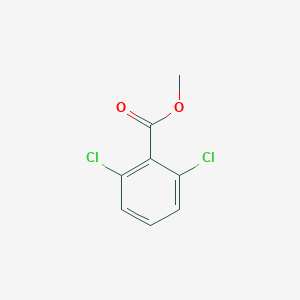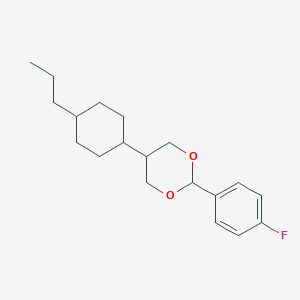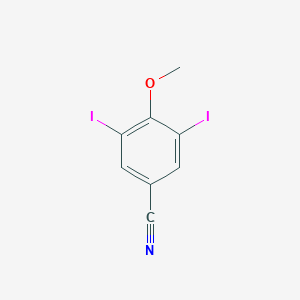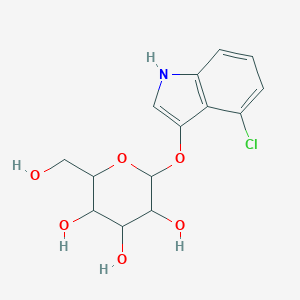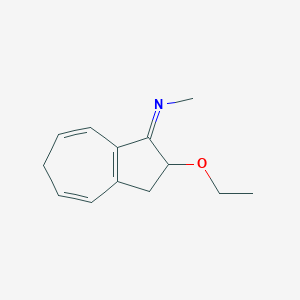
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of azulene, which is a bicyclic organic compound that is widely used in the pharmaceutical and cosmetic industries. Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways in cells. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant activity. Furthermore, it has been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) is its relatively simple synthesis method. This makes it a cost-effective tool for researchers who are looking to study its properties. Additionally, this compound has been found to be relatively stable under a wide range of conditions, making it suitable for use in various experimental setups.
However, there are also some limitations associated with the use of Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI). One area of interest is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) and its potential applications in the treatment of inflammatory diseases. Finally, there is also potential for the development of new synthetic routes to this compound that could improve its solubility and other properties.
Métodos De Síntesis
The synthesis of Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) involves the condensation of azulene and ethylamine in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory procedures.
Aplicaciones Científicas De Investigación
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity, particularly against breast and lung cancer cells. Additionally, Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
139758-88-6 |
|---|---|
Nombre del producto |
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)-(9CI) |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-ethoxy-N-methyl-3,6-dihydro-2H-azulen-1-imine |
InChI |
InChI=1S/C13H17NO/c1-3-15-12-9-10-7-5-4-6-8-11(10)13(12)14-2/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
VVIZNWUBVWOYGJ-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=C(C1=NC)C=CCC=C2 |
SMILES canónico |
CCOC1CC2=C(C1=NC)C=CCC=C2 |
Sinónimos |
Methanamine, N-(2-ethoxy-3,6-dihydro-1(2H)-azulenylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



